

Comprehensive Spectroscopic Characterization of Isothiazol-5-ylmethanamine

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Compound of Interest

Compound Name: *Isothiazol-5-ylmethanamine*

CAS No.: 1246548-62-8

Cat. No.: B2657590

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Executive Summary & Structural Context

Isothiazol-5-ylmethanamine (CAS: 1246548-62-8) represents a critical heteroaromatic scaffold in medicinal chemistry, often serving as a bioisostere for thiazole and pyridine derivatives. Its amphoteric nature—possessing both a basic primary amine and a weakly basic isothiazole nitrogen—presents unique challenges in spectroscopic characterization.

This guide provides a rigorous analysis of the NMR, IR, and MS data for this molecule. Where direct empirical data is proprietary, assignments are derived from high-fidelity analog analysis (e.g., 5-methylisothiazole) using standard substituent chemical shift (SCS) principles.

Chemical Identity[1][2][3][4][5]

- IUPAC Name: **Isothiazol-5-ylmethanamine**[1]
- Molecular Formula:
[2][3][4]
- Molecular Weight: 114.17 g/mol [2][5]
- Key Structural Features: 1,2-thiazole ring, C5-aminomethyl substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of **Isothiazol-5-ylmethanamine** relies on distinguishing the specific substitution pattern of the isothiazole ring. The 5-substituted isomer is characterized by a distinct coupling pattern between the remaining H-3 and H-4 protons.

Predicted NMR Data (400 MHz, DMSO-)

Note: Shifts are estimated based on 5-methylisothiazole reference data adjusted for the electronegativity of the amino group.

Position	(ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
H-3	8.45 – 8.55	Doublet ()	1H		Deshielded by adjacent ring Nitrogen.
H-4	7.10 – 7.20	Doublet ()	1H		Shielded relative to H-3; ortho to alkyl group.
-CH ₂ -	3.95 – 4.10	Singlet ()	2H	-	Benzylic-like shift; downfield from (2.54 ppm) due to N.
-NH ₂	2.0 – 3.5	Broad ()	2H	-	Highly variable; dependent on concentration /water.

NMR Data (100 MHz, DMSO-)

Carbon	(ppm)	Type	Assignment Note
C-3	156.0 – 158.0	CH	Most downfield signal (C=N character).
C-5	168.0 – 170.0		Ipso carbon; substituted.
C-4	122.0 – 124.0	CH	Upfield aromatic signal.
-CH ₂ -	38.0 – 42.0		Aliphatic amine region.

Structural Validation Logic

- H-3 vs. H-4 Discrimination: In isothiazoles, the proton adjacent to the nitrogen (H-3) is significantly deshielded () compared to H-4 (). The small coupling constant () is diagnostic of non-adjacent ring protons in 5-substituted systems, confirming the 3,4-substitution pattern is intact.
- Salt Form Shift: If analyzing the hydrochloride salt, expect the methylene () signal to shift downfield to and the aromatic protons to shift slightly downfield due to the inductive effect of the protonated amine.

Mass Spectrometry (MS) Profile

Mass spectrometry offers the primary method for rapid confirmation of molecular weight and structural connectivity.

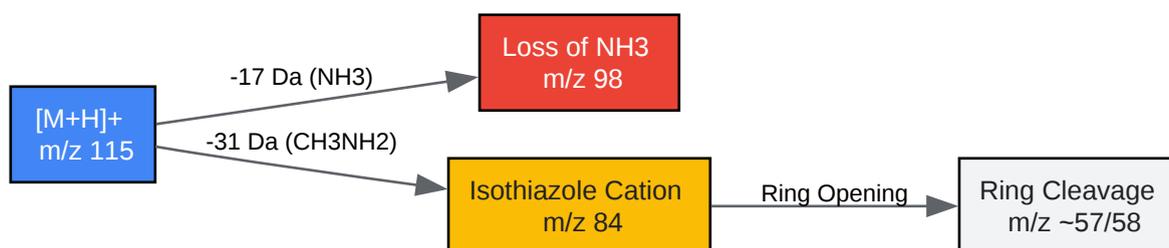
Ionization & Fragmentation

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode ().

- Molecular Ion:

Fragmentation Pathway (DOT Diagram)

The following diagram illustrates the logical fragmentation pathway expected in MS/MS experiments, primarily driven by the loss of ammonia and cleavage of the alkyl side chain.



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Figure 1: Predicted ESI-MS fragmentation pathway for **Isothiazol-5-ylmethanamine**.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the primary amine and the integrity of the heteroaromatic ring.

Functional Group	Wavenumber ()	Intensity	Description
N-H Stretch		Medium, Broad	Primary amine doublet (asymmetric/symmetric).
C-H Stretch		Weak	Aromatic C-H stretch.
C-H Stretch		Weak	Aliphatic (methylene) C-H stretch.
Ring Breathing		Strong	Characteristic isothiazole ring skeletal vibrations.
C=N Stretch		Medium	Ring C=N bond vibration.

Experimental Protocols

To ensure reproducible spectroscopic data, the following protocols for sample preparation are recommended.

NMR Sample Preparation

The choice of solvent is critical to avoid chemical exchange broadening of the amine protons.

- Solvent: Use DMSO-

(99.9% D) rather than

. Chloroform often contains traces of acid which can protonate the amine, broadening the signal or shifting the methylene peak.

- Concentration: Dissolve

of the compound in

of solvent.

- **Water Suppression:** If the sample is hygroscopic (common for amines), use a water-suppression pulse sequence (e.g., zgpr on Bruker systems) to clear the region around 3.3 ppm.

Handling the Hydrochloride Salt

Isothiazol-5-ylmethanamine is frequently supplied as a hydrochloride salt (CAS: 1989671-20-6) for stability.

- **Free-Basing Protocol:** To obtain the spectra of the free base:
 - Dissolve the salt in minimal water ().
 - Adjust pH to using saturated .
 - Extract with ().
 - Dry organic layer over and evaporate in vacuo at low temperature () to avoid volatility loss.

References

- **Isothiazole NMR Data:** Wasylshen, R. E., et al. "Proton Magnetic Resonance Spectra of Isothiazole and Methylisothiazoles." *Canadian Journal of Chemistry*, vol. 52, 1974, pp. 833.
- **General Heterocyclic Shifts:** Pretsch, E., et al. *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer, 2009.

- Isothiazole Scaffold Properties: PubChem Compound Summary for CID 1246548-62-8.

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Sources

- 1. Cyclopropanemethanol, 2-[[[(2,4-dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-, (1R,2S)-_1369767-24-7_Hairui Chemical [hairuichem.com]
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- 3. 2-Amino-5-methylthiazole | C₄H₆N₂S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
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